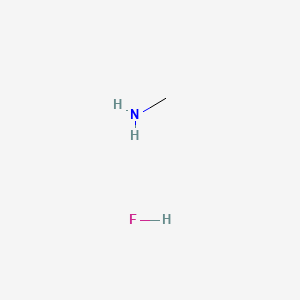
Cyclodotriaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31-hexadecaene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclodotriaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31-hexadecaene is a polyene compound characterized by a long chain of alternating double and single bonds
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclodotriaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31-hexadecaene typically involves the use of transition metal-catalyzed coupling reactions. One common method is the palladium-catalyzed cross-coupling reaction, which allows for the formation of the polyene chain through the coupling of smaller alkyne or alkene units. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of a suitable solvent like tetrahydrofuran or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve large-scale coupling reactions using automated flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, purification techniques such as column chromatography and recrystallization are employed to ensure the compound’s quality.
化学反应分析
Types of Reactions
Cyclodotriaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31-hexadecaene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bonds.
Substitution: Electrophilic substitution reactions can occur at the double bonds, with reagents such as bromine or chlorine leading to the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride, chlorine gas in the presence of a catalyst.
Major Products
Oxidation: Epoxides, diols.
Reduction: Fully hydrogenated alkanes.
Substitution: Halogenated polyenes.
科学研究应用
Cyclodotriaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31-hexadecaene has several scientific research applications:
Chemistry: Used as a model compound to study the electronic properties of polyenes and their potential use in organic semiconductors.
Biology: Investigated for its potential role in biological systems, particularly in the study of membrane proteins and lipid interactions.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic light-emitting diodes (OLEDs).
作用机制
The mechanism of action of Cyclodotriaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31-hexadecaene involves its interaction with molecular targets through its conjugated double bond system. This system allows for the delocalization of electrons, leading to unique electronic properties. In biological systems, the compound may interact with membrane proteins, affecting their function and stability. In materials science, its conjugated system is responsible for its conductive properties, making it suitable for use in electronic devices.
相似化合物的比较
Cyclodotriaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31-hexadecaene can be compared with other polyenes such as:
Cyclooctadeca-1,3,5,7,9,11,13,15,17-nonaene: A shorter polyene with similar electronic properties but different stability and reactivity.
Cyclotriaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29-pentaene: Another polyene with fewer double bonds, leading to different electronic and chemical properties.
属性
CAS 编号 |
55756-96-2 |
|---|---|
分子式 |
C32H32 |
分子量 |
416.6 g/mol |
IUPAC 名称 |
cyclodotriacontahexadecaene |
InChI |
InChI=1S/C32H32/c1-2-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-31-29-27-25-23-21-19-17-15-13-11-9-7-5-3-1/h1-32H |
InChI 键 |
SBAHYKRBGHDENM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=CC=CC=CC=CC=CC=CC=CC=CC=CC=CC=CC=CC=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


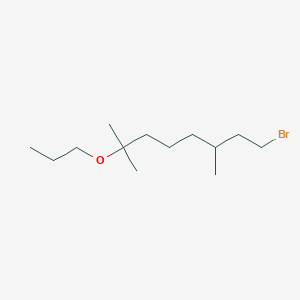
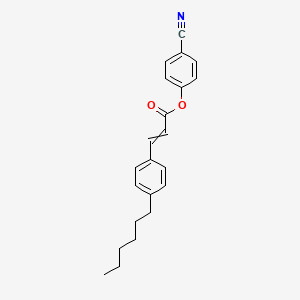
![Hydrazine, 1,1-bis[3,5-bis(1,1-dimethylethyl)phenyl]-](/img/structure/B14626814.png)
![2-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-1H-pyrrole](/img/structure/B14626821.png)
![N~1~,N~2~-Bis{[(2S)-pyrrolidin-2-yl]methyl}ethane-1,2-diamine](/img/structure/B14626827.png)
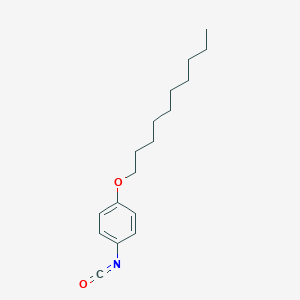
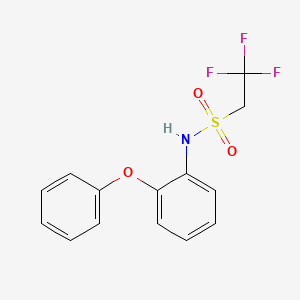
![Ethyl 3-[(1H-benzimidazol-2-yl)sulfanyl]propanoate](/img/structure/B14626837.png)
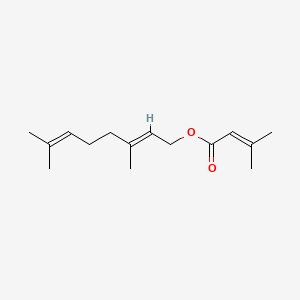
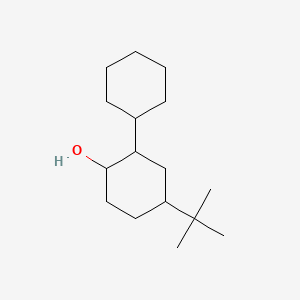

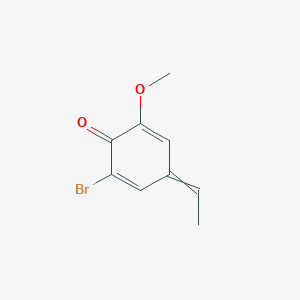
![1,3-Bis[dodecyl(methyl)amino]propan-2-ol](/img/structure/B14626876.png)
